molecular formula C14H13N5O2 B7628251 N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B7628251
M. Wt: 283.29 g/mol
InChI Key: JXNGRRGXGHYXFJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing nitrogen atoms, and an ethoxyphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups into the triazolopyrimidine core.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    1,2,4-Triazolo[4,3-a]pyrimidine: Another isomer with different ring fusion.

    1,2,4-Triazolo[1,5-c]pyrimidine: A different isomer with unique biological activities.

Uniqueness:

Properties

IUPAC Name

N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-2-21-11-7-4-3-6-10(11)16-13(20)12-17-14-15-8-5-9-19(14)18-12/h3-9H,2H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNGRRGXGHYXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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